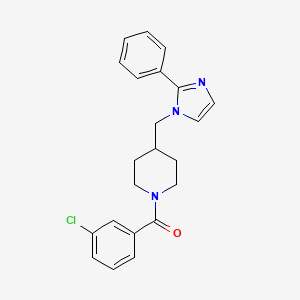

(3-chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-chlorophenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O/c23-20-8-4-7-19(15-20)22(27)25-12-9-17(10-13-25)16-26-14-11-24-21(26)18-5-2-1-3-6-18/h1-8,11,14-15,17H,9-10,12-13,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKUBOKGVWWLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone, also referred to as a piperidine derivative, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure

The molecular formula of the compound is . Its structure features a chlorophenyl group and a piperidine ring substituted with an imidazole moiety, which is crucial for its biological activity.

Antibacterial Activity

Research has indicated that various piperidine derivatives exhibit significant antibacterial properties. A study evaluating several piperidine compounds found that those with halogen substituents, such as chlorine, demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound Name | Bacteria Tested | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| This compound | S. aureus, E. coli | TBD |

Antifungal Activity

The antifungal activity of this compound has also been explored, particularly against Candida albicans and other fungal pathogens. Piperidine derivatives have shown varying degrees of efficacy against these organisms, with some compounds exhibiting MIC values ranging from 3.125 to 100 mg/mL . The presence of the imidazole ring is believed to enhance antifungal properties due to its ability to interact with fungal cell membranes.

Table 2: Antifungal Activity of Selected Compounds

| Compound Name | Fungi Tested | MIC (mg/mL) |

|---|---|---|

| Compound C | C. albicans | 3.125 |

| Compound D | Aspergillus spp. | TBD |

| This compound | C. albicans | TBD |

Anticancer Activity

Emerging studies suggest that the compound may possess anticancer properties, particularly against certain tumor cell lines. The imidazole and piperidine components are known to interfere with cellular signaling pathways associated with cancer proliferation . Although specific data on this compound's anticancer activity is limited, related derivatives have shown promise in preclinical trials.

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperidine derivatives similar to this compound. These studies demonstrated that modifications in the side chains significantly influenced biological activity, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with five analogs, highlighting key structural and functional differences:

*Note: Values marked with * are estimated based on structural analogs.

Key Research Findings and Structural Insights

Role of the 3-Chlorophenyl Group

The 3-chlorophenyl moiety in the target compound distinguishes it from analogs with methoxy (e.g., ) or methylthio (e.g., ) substituents.

Piperidine vs. Piperazine Scaffolds

The piperidine ring in the target compound offers greater conformational rigidity than the piperazine linker in , which may reduce off-target interactions. Piperazine’s additional nitrogen atom, however, could enhance solubility in polar solvents .

Heterocyclic Modifications

Replacing the imidazole-methyl group with a thiadiazole (as in ) alters electronic properties. Thiadiazoles are stronger electron-withdrawing groups, which could modulate interactions with catalytic lysine residues in enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.